![molecular formula C17H19N5O3S B2960755 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034483-88-8](/img/structure/B2960755.png)
4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
Synthesis Analysis
A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 . This process might be similar to the synthesis of “4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile”.Chemical Reactions Analysis
While specific chemical reactions involving “4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” are not available, related compounds have been synthesized through cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Scientific Research Applications
Polarographic Study and Electrochemical Behavior
Research into polarographic behavior of compounds with dimethylamino and pyridazinyl groups, such as the study by Johansson and Wendsjö (1983), explores electrochemical properties and the reduction processes of sulfoxides and sulfides. This kind of study can inform electrochemical applications and the design of redox-active compounds in chemistry and materials science (Johansson & Wendsjö, 1983).
Heterocyclic Syntheses and Thermal Decomposition
The work by Martin, Meth–Cohn, and Suschitzky (1974) on the synthesis of heterocyclic compounds through thermal decomposition of sulphonyl azides provides insights into the reactivity and functionalization of nitrogen-containing heterocycles. This is relevant for understanding how various functional groups, including dimethylamino and pyridazinyl, may react under different conditions to form novel heterocyclic structures (Martin, Meth–Cohn, & Suschitzky, 1974).
Oxidative Desulfurization
Lu, Zhang, Jiang, and Li (2010) discuss the oxidative desulfurization of sulfur-containing compounds using specific catalysts. While the specific compound of interest is not mentioned, understanding the oxidation of sulfur-containing heterocycles can be crucial for applications in environmental chemistry and refining processes (Lu, Zhang, Jiang, & Li, 2010).
Synthesis and Antioxidant Properties
Wijtmans et al. (2004) focus on synthesizing pyridinols with antioxidant properties, offering insights into the design and application of compounds with potential health benefits or applications in oxidative stress management. The synthesis strategies and antioxidant evaluation methods discussed could apply to a wide range of compounds, including those with complex structures like the one (Wijtmans et al., 2004).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) present the synthesis, molecular docking, and in vitro screening of novel pyridine derivatives, demonstrating the importance of such compounds in pharmaceutical research and development. This approach highlights the potential for compounds with dimethylamino and pyridazinyl groups to serve as leads in drug discovery and development processes (Flefel et al., 2018).
Mechanism of Action
Target of Action
The compound 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex molecule that contains several functional groups, including a pyrrolidine ring and a pyridazinone ring . These functional groups are known to interact with various biological targets.
Mode of Action
The mode of action of this compound is likely to be influenced by its structural features. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The pyridazinone ring is also known to interact with a range of biological targets and physiological effects . .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the wide range of pharmacological activities associated with pyrrolidine and pyridazinone derivatives . .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are likely to be influenced by its structural features. The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of pharmacological activities associated with pyrrolidine and pyridazinone derivatives . .
properties
IUPAC Name |
4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21(2)16-7-8-17(20-19-16)25-14-9-10-22(12-14)26(23,24)15-5-3-13(11-18)4-6-15/h3-8,14H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLDWQRFWLNCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile |
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